
2-(3-(2-Hidroxietoxi)ciclobutil)isoindolina-1,3-diona
Descripción general
Descripción
“2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is a synthetic compound. Isoindolines, which this compound is a derivative of, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions . This technique was used to synthesize seven molecules, including three isoindolines and four dioxoisoindolines .Molecular Structure Analysis
The molecular structure of “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is C14H15NO4. Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO– .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives are diverse. They have been synthesized under solventless conditions and evaluated with the human D2 receptor . The reactions were monitored by TLC .Aplicaciones Científicas De Investigación
Modulación de los receptores de dopamina
Se ha encontrado que las isoindolinas y los derivados de la isoindolina-1,3-diona modulan el receptor de dopamina D3 . Esto sugiere una posible aplicación como agentes antipsicóticos. Interaccionan con los principales residuos de aminoácidos en su sitio de unión alostérico .
Tratamiento de la enfermedad de Parkinson
Uno de los derivados de la isoindolina, YaI-01, se evaluó in vivo en un modelo de ratón de Parkinsonismo . Se encontró que revierte el Parkinsonismo inducido por 1-metil-4-fenil-1,2,3,6-tetrahidropiridina .
Inhibición de la agregación de la proteína β-amiloide
Los derivados de la isoindolina-1,3-diona han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Inhiben la agregación de la proteína β-amiloide, que es un factor clave en la progresión de la enfermedad de Alzheimer .
Agentes anticancerígenos
Se han sintetizado e investigado derivados de la isoindolina-1,3-diona contra el cáncer de sangre utilizando las líneas celulares K562 y Raji . Han mostrado efectos inhibitorios sobre la viabilidad de las células cancerosas .
Inducción de apoptosis y necrosis en células cancerosas
Específicamente, el compuesto 2-(4-(2-bromoacetil)fenil)isoindolina-1,3-diona mostró el efecto más inhibitorio sobre la viabilidad de las células cancerosas . Se encontró que induce apoptosis y necrosis en células Raji .
Síntesis de nuevos fármacos
Las isoindolinas sustituidas son anillos heterocíclicos importantes presentes en muchos compuestos sintéticos, productos naturales y pequeñas moléculas bioactivas . Han demostrado ser intermediarios importantes para la síntesis de nuevos fármacos con diferentes aplicaciones .
Direcciones Futuras
The future directions for the research on “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” and similar compounds involve further exploration of their potential applications in medicinal chemistry. They could potentially be used as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in several neurological processes, including reward, addiction, and motor control .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .
Result of Action
Análisis Bioquímico
Biochemical Properties
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules. Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions often involves binding to specific amino acid residues at the allosteric binding sites of the target proteins.
Cellular Effects
The effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoindoline-1,3-dione derivatives have been evaluated for their antiseizure activity in mice, demonstrating significant effects on neuronal cells . These compounds have also been shown to interact with the human dopamine receptor D2, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Molecular Mechanism
At the molecular level, 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, which is crucial in the context of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione in laboratory settings have been studied extensively. This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, isoindoline-1,3-dione derivatives have been evaluated for their stability and pharmacokinetic parameters, revealing insights into their potential therapeutic applications . Long-term studies have shown that these compounds can maintain their activity over extended periods, making them suitable for chronic treatments.
Dosage Effects in Animal Models
The effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione vary with different dosages in animal models. Studies have shown that isoindoline-1,3-dione derivatives exhibit dose-dependent effects on seizure activity in mice . At lower doses, these compounds provide significant protection against seizures, while higher doses may lead to adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, isoindoline-1,3-dione derivatives have been shown to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant implications for the treatment of neurological disorders.
Transport and Distribution
The transport and distribution of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that isoindoline-1,3-dione derivatives can cross the blood-brain barrier, making them suitable for treating central nervous system disorders . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of these compounds.
Subcellular Localization
The subcellular localization of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, isoindoline-1,3-dione derivatives have been found to localize in the mitochondria, where they can influence cellular energy metabolism and apoptosis . Understanding the subcellular distribution is essential for elucidating the mechanisms of action of these compounds.
Propiedades
IUPAC Name |
2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLDIVBOPURBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



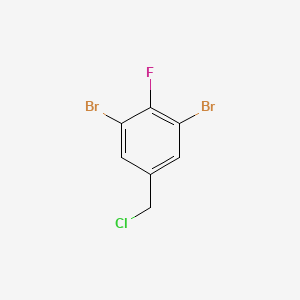
![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
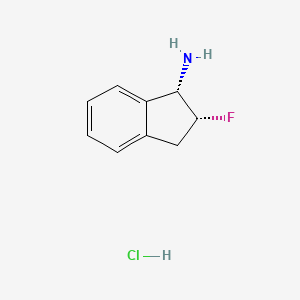


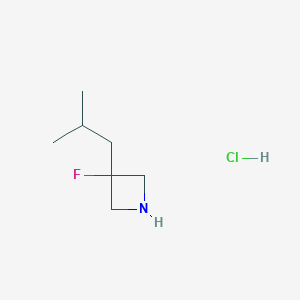
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

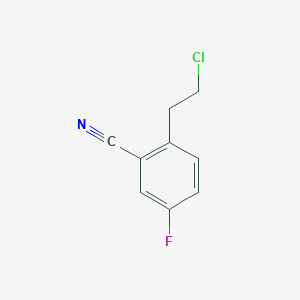
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
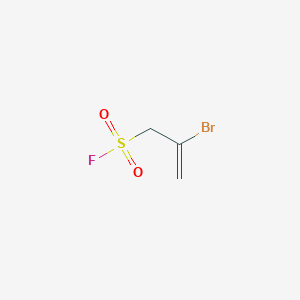
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)